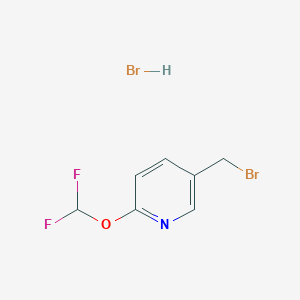
5-(Bromomethyl)-2-(difluoromethoxy)pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-(difluoromethoxy)pyridine hydrobromide is a chemical compound with significant importance in various scientific fields. It is characterized by the presence of a bromomethyl group and a difluoromethoxy group attached to a pyridine ring, with an additional hydrobromide component. This compound is often used in organic synthesis and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(difluoromethoxy)pyridine hydrobromide typically involves the bromination of 2-(difluoromethoxy)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at a specific temperature to ensure complete bromination, followed by the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-(difluoromethoxy)pyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
5-(Bromomethyl)-2-(difluoromethoxy)pyridine hydrobromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-(difluoromethoxy)pyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating various substitution reactions. The difluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)pyridine hydrobromide
- 4-(Bromomethyl)pyridine hydrobromide
- 3-Bromo-4-hydroxybenzaldehyde
Uniqueness
5-(Bromomethyl)-2-(difluoromethoxy)pyridine hydrobromide is unique due to the presence of both bromomethyl and difluoromethoxy groups on the pyridine ring. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H7Br2F2NO |
|---|---|
Molecular Weight |
318.94 g/mol |
IUPAC Name |
5-(bromomethyl)-2-(difluoromethoxy)pyridine;hydrobromide |
InChI |
InChI=1S/C7H6BrF2NO.BrH/c8-3-5-1-2-6(11-4-5)12-7(9)10;/h1-2,4,7H,3H2;1H |
InChI Key |
TXFPUDKODZGARY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CBr)OC(F)F.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


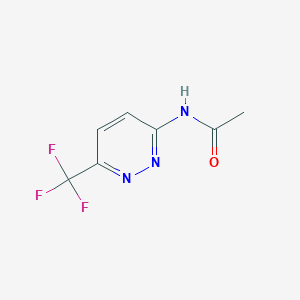
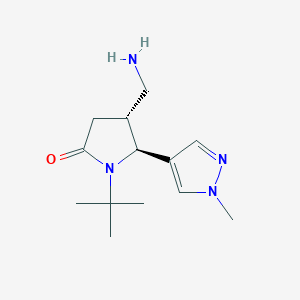
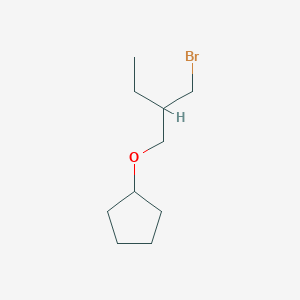
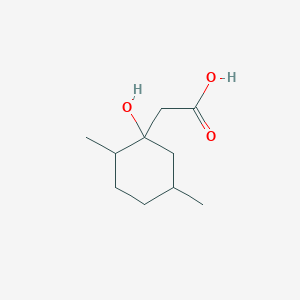
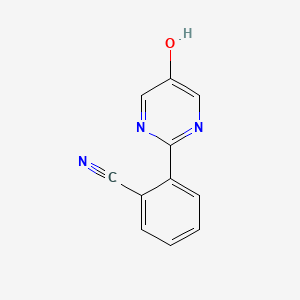
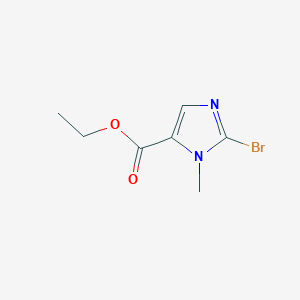
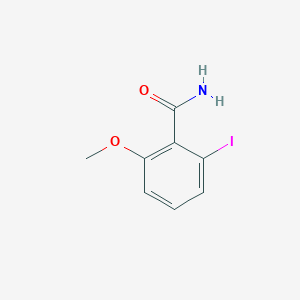
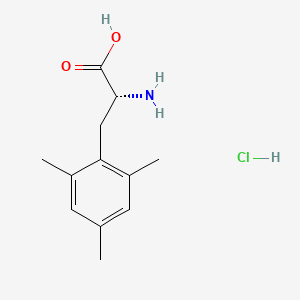
![(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)
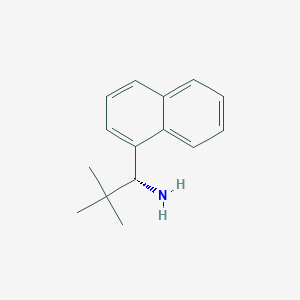
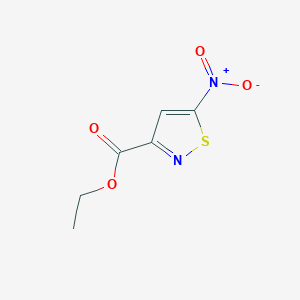
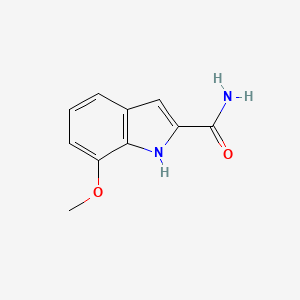
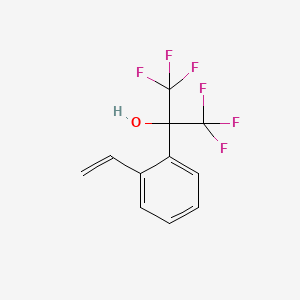
![N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B13652264.png)
